REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH:6]([CH3:8])[CH2:5][CH:4]([OH:9])[CH2:3]1.C1C=CC=CC=1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O>C(O)(=O)C.O>[CH3:1][CH:2]1[CH2:7][CH:6]([CH3:8])[CH2:5][C:4](=[O:9])[CH2:3]1 |f:2.3.4|
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
CC1CC(CC(C1)C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
119 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
162 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is fitted with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
cooling there
|
Type
|
ADDITION
|
Details
|
is now slowly added dropwise
|
Type
|
CUSTOM
|
Details
|
exceed +10° C
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at this temperature for a further 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
ADDITION
|
Details
|
The aqueous phase is diluted with 130 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene
|
Type
|
WASH
|
Details
|
The combined organic phases are washed neutral
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled over a Widmer column
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(CC(C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 102.7 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH:6]([CH3:8])[CH2:5][CH:4]([OH:9])[CH2:3]1.C1C=CC=CC=1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O>C(O)(=O)C.O>[CH3:1][CH:2]1[CH2:7][CH:6]([CH3:8])[CH2:5][C:4](=[O:9])[CH2:3]1 |f:2.3.4|
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
CC1CC(CC(C1)C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
119 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
162 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is fitted with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
cooling there
|
Type
|
ADDITION
|
Details
|
is now slowly added dropwise
|
Type
|
CUSTOM
|
Details
|
exceed +10° C
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at this temperature for a further 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
ADDITION
|
Details
|
The aqueous phase is diluted with 130 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene
|
Type
|
WASH
|
Details
|
The combined organic phases are washed neutral
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled over a Widmer column
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(CC(C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 102.7 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |